molecular formula C11H15N3O2S B11816748 4-(1,1-Dioxidothiomorpholino)benzimidamide

4-(1,1-Dioxidothiomorpholino)benzimidamide

Cat. No.: B11816748
M. Wt: 253.32 g/mol
InChI Key: KZHUAIDLVJZQGP-UHFFFAOYSA-N
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Description

4-(1,1-Dioxidothiomorpholino)benzimidamide is a chemical compound with the molecular formula C11H15N3O2S It is characterized by the presence of a benzimidamide group attached to a thiomorpholine ring that has been oxidized to a sulfone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxidothiomorpholino)benzimidamide typically involves the reaction of benzimidamide with thiomorpholine followed by oxidation. One common method includes the use of phosphorus oxychloride in dimethylformamide (DMF) as a solvent, with the reaction mixture being heated to 80-90°C . The product is then precipitated by adding the reaction mixture to ice water containing ammonium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxidothiomorpholino)benzimidamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiomorpholine derivatives.

    Substitution: The benzimidamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine derivatives.

    Substitution: Various substituted benzimidamides.

Scientific Research Applications

4-(1,1-Dioxidothiomorpholino)benzimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxidothiomorpholino)benzimidamide is not fully understood. it is believed to interact with various molecular targets due to its structural similarity to other bioactive benzimidazole derivatives . These interactions may involve binding to enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A core structure in many bioactive molecules.

    Thiomorpholine: A sulfur-containing heterocycle with various applications.

    Sulfones: Compounds containing a sulfone group, known for their stability and biological activity.

Uniqueness

4-(1,1-Dioxidothiomorpholino)benzimidamide is unique due to the combination of a benzimidamide group with a thiomorpholine ring oxidized to a sulfone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

4-(1,1-dioxo-1,4-thiazinan-4-yl)benzenecarboximidamide

InChI

InChI=1S/C11H15N3O2S/c12-11(13)9-1-3-10(4-2-9)14-5-7-17(15,16)8-6-14/h1-4H,5-8H2,(H3,12,13)

InChI Key

KZHUAIDLVJZQGP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C(=N)N

Origin of Product

United States

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